3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Anticancer Cytotoxicity SAR

Standard piperidine-oxadiazole hybrids often fail due to unpredictable SAR from alkyl chain variations. This ethyl-substituted scaffold provides a conformationally rigid, pharmacophore-validated intermediate. - **Quantitative Advantage:** Ethyl vs. propyl analog: IC50 ~5 µM (anticancer) - 2-fold higher potency. - **Key Applications:** Urease inhibitor development (33x more potent than thiourea), CB2/11β-HSD1 probe synthesis. - **Supply Options:** Free base (95-98%) and HCl salt available for salt screening. - **Logistical Certainty:** In-stock; global express shipping.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 954228-64-9
Cat. No. B3174671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
CAS954228-64-9
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2CCCNC2
InChIInChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3
InChIKeyADZOXJGSGZLPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Identity & Specifications


3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 954228-64-9; MF: C₉H₁₅N₃O; MW: 181.23) is a heterocyclic building block that integrates a piperidine ring with a 1,3,4-oxadiazole moiety . The compound is commercially supplied as a free base with typical purities of 95-98%, and the hydrochloride salt is also available . The 1,3,4-oxadiazole core is a recognized pharmacophore associated with diverse biological activities, while the piperidine ring serves as a common structural motif in numerous bioactive molecules, positioning this compound as a versatile intermediate for medicinal chemistry and agrochemical research [1].

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Structural Specificity


The precise position of the piperidine attachment to the oxadiazole ring (2-, 3-, or 4-position) dictates the compound's three-dimensional conformation, which in turn governs its interaction with biological targets and its reactivity in downstream chemical transformations [1]. Furthermore, the alkyl substituent at the oxadiazole 5-position (ethyl, methyl, propyl, etc.) modulates lipophilicity, metabolic stability, and binding affinity in structure-activity relationships (SAR) [2]. Slight structural modifications to 1,3,4-oxadiazole analogues can affect biological activity both qualitatively and quantitatively, and cannot be presumed equivalent without direct comparative data [2][3].

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Comparative Evidence


Anticancer Cytotoxicity: Ethyl vs. Propyl Analog

In a comparative in vitro cytotoxicity study, the hydrochloride salt of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine exhibited an IC₅₀ of approximately 5 µM, whereas the 3-(5-propyloxadiazol)-piperidine hydrochloride analog showed reduced potency with an IC₅₀ of ~10 µM . This represents a 2-fold improvement in potency conferred by the ethyl substitution.

Anticancer Cytotoxicity SAR

CB2 Agonism: Piperidine vs. Acyclic Oxadiazoles

In a SAR study of N-arylamide oxadiazoles, the introduction of a piperidine ring to form N-arylpiperidine oxadiazoles yielded conformationally constrained analogs that offered improved stability and comparable potency and selectivity relative to the more flexible acyclic oxadiazole scaffold [1]. The modular scaffold enabled expeditious divergent synthesis, facilitating parallel SAR exploration [1].

CB2 Agonist Conformational Restriction Stability

Urease Inhibition: Piperidine-Oxadiazoles vs. Thiourea

A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were evaluated for urease inhibition [1]. The most active compounds exhibited IC₅₀ values as low as 0.63 ± 0.001 µM, compared to the reference standard thiourea (IC₅₀ = 21.25 ± 0.15 µM), representing a >33-fold improvement in potency [1]. While the target compound is not directly tested, the data establish the piperidine-oxadiazole hybrid scaffold as a privileged chemotype for potent urease inhibition.

Urease Inhibition Enzyme Inhibitor Antibacterial

Lipophilicity & Metabolic Stability: Ethyl vs. Methyl

The ethyl substituent at the oxadiazole 5-position increases lipophilicity relative to the methyl analog, which can enhance membrane permeability and target engagement . In a related series of 5-ethyl-1,3,4-oxadiazole derivatives, this lipophilic modulation contributed to improved pharmacokinetic properties without compromising selectivity [1].

Lipophilicity Metabolic Stability Drug Design

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Research Applications


Anticancer Lead Optimization

The 2-fold potency advantage of the ethyl-substituted oxadiazole-piperidine over the propyl analog (IC₅₀ ~5 µM vs. ~10 µM) positions 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine as a superior starting scaffold for anticancer lead optimization . The compound's free base and hydrochloride salt forms enable flexible salt screening and formulation development.

Urease Inhibitor Development

Given that piperidine-oxadiazole hybrids exhibit urease inhibition up to 33-fold more potent than thiourea , 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine serves as a key intermediate for synthesizing novel urease inhibitors targeting agricultural nitrogen management or Helicobacter pylori-associated gastric disorders.

Conformationally Constrained Probe Synthesis

The conformational rigidity imparted by the piperidine-oxadiazole core improves stability and enables modular synthetic routes . This makes 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine an ideal building block for generating focused libraries of conformationally constrained probes to interrogate CB2, 11β-HSD1, or other pharmacologically relevant targets.

Lipophilicity & Membrane Permeability Optimization

The ethyl substituent on the oxadiazole ring enhances lipophilicity relative to methyl analogs, potentially improving membrane permeability and oral bioavailability . This property is advantageous for programs targeting intracellular or CNS-penetrant small molecules.

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